Benzyl 2-amino-3-phenylpropanoate hydrochloride Benzyl 2-amino-3-phenylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 58780-66-8
VCID: VC13429746
InChI: InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H
SMILES: C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

Benzyl 2-amino-3-phenylpropanoate hydrochloride

CAS No.: 58780-66-8

Cat. No.: VC13429746

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-3-phenylpropanoate hydrochloride - 58780-66-8

Specification

CAS No. 58780-66-8
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name benzyl 2-amino-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H
Standard InChI Key CEXFHIYDTRNBJD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a phenylalanine backbone modified by a benzyl ester group at the carboxyl terminus and a hydrochloride salt at the amino group. The IUPAC name, DL-phenylalanine benzyl ester hydrochloride, reflects its racemic nature, though enantiomerically pure (R)- and (S)-forms are also synthesized for specific applications . The 2D and 3D conformational analyses reveal a planar aromatic system with torsional flexibility at the ester linkage .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC16H18ClNO2\text{C}_{16}\text{H}_{18}\text{ClNO}_2
Molecular Weight291.77 g/mol
CAS Number58780-66-8
IUPAC NameDL-phenylalanine benzyl ester hydrochloride
Enantiomeric Forms(R)- and (S)-configurations

Synthesis and Manufacturing

Industrial Production Routes

The compound is synthesized via a multi-step protocol involving:

  • Protection of α-aminonitriles: Benzyl chloroformate (CbzCl) reacts with α-aminonitrile precursors in a water-dioxane mixture to install the benzyloxycarbonyl (Cbz) protecting group .

  • Cyanogenation: Treatment with cyanuric chloride (C3N3Cl3\text{C}_3\text{N}_3\text{Cl}_3) in dimethylformamide (DMF) converts the amide to a nitrile .

  • Hydrogenation: Palladium-catalyzed hydrogenation removes the Cbz group, yielding the free amine, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
ProtectionCbzCl, NaHCO₃, 0°C → rt, 14 h69%
CyanogenationCyanuric chloride, DMF, 24 h54%
DeprotectionPd/C, H₂, dioxane, 16 h99%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base, with significant miscibility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Data

  • ¹H-NMR (CDCl₃): δ 7.36–7.27 (m, 5H, aromatic), 3.92 (t, J=6.5HzJ = 6.5 \, \text{Hz}, 1H, α-CH), 3.01 (dd, J=6.5,1.4HzJ = 6.5, 1.4 \, \text{Hz}, 2H, β-CH₂) .

  • IR (KBr): Peaks at 1745 cm⁻¹ (ester C=O), 1600 cm⁻¹ (NH₃⁺ bend), and 700 cm⁻¹ (C-Cl stretch) .

Pharmaceutical and Industrial Applications

Peptide Synthesis

The benzyl ester serves as a carboxyl-protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild hydrogenolytic conditions . For example, it is used in the production of enkephalin analogs and ACE inhibitors.

Chiral Building Blocks

Enantiomerically pure (R)- and (S)-forms are critical for synthesizing non-racemic drugs. The (R)-enantiomer (CAS 87004-78-2) is employed in antiviral agents, while the (S)-form aids in β-lactam antibiotic production .

SupplierPurityEnantiomeric ExcessApplication
BLDpharm97%>99% (R)Antiviral research
MolCore≥97%N/AAPI intermediates

Future Directions

Recent advances focus on:

  • Green Synthesis: Replacing cyanuric chloride with biocatalysts to reduce waste .

  • Drug Delivery: Nanoparticle encapsulation to enhance bioavailability in CNS-targeted therapies.

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